3-Chloro-1,1-dimethylpropylamine-hydrochloride
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Overview
Description
3-Chloro-1,1-dimethylpropylamine-hydrochloride, also known as 3-Chloro-N,N-dimethylpropylamine hydrochloride, is a chemical compound with the molecular formula C5H12ClN·HCl and a molecular weight of 158.07 g/mol . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dimethylpropylamine-hydrochloride typically involves the reaction of dimethylamine with allyl alcohol in the presence of sodium hydroxide. The reaction is carried out at a temperature range of 130-150°C and a pressure of 127.5-147.1 kPa. The product, 1-methylaminopropan-3-ol, is then chlorinated using thionyl chloride at a temperature range of 55-90°C to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-dimethylpropylamine-hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted amines and alcohols, depending on the specific reaction pathway and conditions.
Scientific Research Applications
3-Chloro-1,1-dimethylpropylamine-hydrochloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs such as chlorpromazine and doxepin hydrochloride.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-dimethylpropylamine-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Chloro-N,N-diethylethylamine hydrochloride
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
Uniqueness
3-Chloro-1,1-dimethylpropylamine-hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to inhibit enzymes and interact with various molecular targets makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-methylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDZEOIBMTRDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686746-12-3 |
Source
|
Record name | 4-chloro-2-methylbutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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